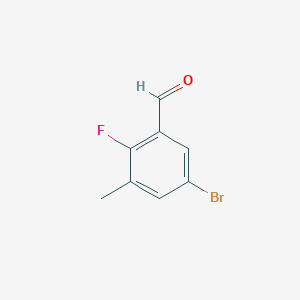

5-溴-2-氟-3-甲基苯甲醛

概述

描述

“5-Bromo-2-fluoro-3-methylbenzaldehyde” is a chemical compound with the molecular formula C8H6BrFO . It has a molecular weight of 217.04 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of “5-Bromo-2-fluoro-3-methylbenzaldehyde” involves several steps. One key synthetic step is a Wittig reaction using various heterocyclic aldehydes . Another method involves the reaction of 5-bromo-2-fluorotoluene with anhydrous dimethylformamide .

Molecular Structure Analysis

The InChI code for “5-Bromo-2-fluoro-3-methylbenzaldehyde” is 1S/C8H6BrFO/c1-5-2-6 (4-11)8 (10)7 (9)3-5/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“5-Bromo-2-fluoro-3-methylbenzaldehyde” has a density of 1.71 g/mL at 25 °C and a boiling point of 230 °C . It is stored at a temperature of 2-8°C . The refractive index n20/D is 1.57 (lit.) .

科学研究应用

Synthesis of Benzoxaboroles

5-Bromo-2-fluoro-3-methylbenzaldehyde: is used as a precursor in the synthesis of benzoxaboroles . Benzoxaboroles are compounds that have found applications in medicinal chemistry due to their biological activity. They are used in the development of new pharmaceuticals, particularly as inhibitors of enzymes like serine β-lactamase, which is significant in antibiotic resistance.

Material Science Applications

In material science, this compound serves as a building block for creating molecular receptors . These receptors can be used in sensors and other devices that rely on molecular recognition, which is crucial for detecting specific substances or changes in the environment.

Crystal Engineering

The compound’s unique structure allows it to be used in crystal engineering . This field involves designing and synthesizing materials with specific crystal structures. These materials can have unique properties like high thermal stability or specific optical characteristics, making them useful in various technological applications.

Molecular Imprinting

5-Bromo-2-fluoro-3-methylbenzaldehyde: can be used in molecular imprinting processes . This technique creates a polymer with cavities that are complementary in shape to the target molecule. It’s widely used for creating selective binding sites in sensors and for separating substances in analytical chemistry.

Dyes and Biosensors

This compound is also a precursor for dyes and biosensors . Biosensors are analytical devices that combine a biological component with a physicochemical detector. They are extensively used in health care for monitoring glucose levels, detecting pathogens, and other diagnostic purposes.

Nucleophilic Substitution Reactions

The benzylic position of 5-Bromo-2-fluoro-3-methylbenzaldehyde makes it suitable for nucleophilic substitution reactions . These reactions are fundamental in organic synthesis and can be used to introduce various functional groups into the compound, which can then be utilized to create a wide range of derivatives for further research and development.

安全和危害

The safety information for “5-Bromo-2-fluoro-3-methylbenzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

Benzaldehyde derivatives are generally known to interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

It’s known that benzaldehyde derivatives can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .

Biochemical Pathways

Benzaldehyde derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound .

Result of Action

Benzaldehyde derivatives are known to have various biological activities, which can lead to diverse cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-3-methylbenzaldehyde. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility can influence its distribution in the body, thereby affecting its action and efficacy .

属性

IUPAC Name |

5-bromo-2-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHVNWUVFDFSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682023 | |

| Record name | 5-Bromo-2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-3-methylbenzaldehyde | |

CAS RN |

903875-64-9 | |

| Record name | 5-Bromo-2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)

![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)

![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)

![3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374532.png)

![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)

![3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374535.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374537.png)

![4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374538.png)